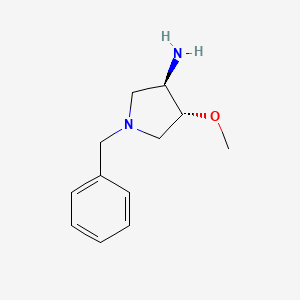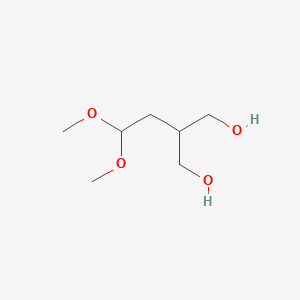
2-(2,2-dimethoxyethyl)propane-1,3-diol
Descripción general
Descripción
2-(2,2-dimethoxyethyl)propane-1,3-diol is an organic compound with the molecular formula C7H16O4. It is characterized by the presence of two hydroxyl groups and a dimethoxyethyl substituent on a propane backbone. This compound is used in various chemical and industrial applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-dimethoxyethyl)propane-1,3-diol typically involves the reaction of diethyl (2,2-dimethoxyethyl)malonate with a suitable reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium borohydride. The reaction proceeds through the reduction of the ester groups to yield the desired diol .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,2-dimethoxyethyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be further reduced to form simpler alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of simpler alcohols.
Substitution: Formation of halides or amines.
Aplicaciones Científicas De Investigación
2-(2,2-dimethoxyethyl)propane-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2,2-dimethoxyethyl)propane-1,3-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The dimethoxyethyl substituent can also participate in steric and electronic interactions, affecting the compound’s overall behavior in chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethyl-1,3-propanediol: Similar in structure but lacks the dimethoxyethyl substituent.
1,3-Propanediol: A simpler diol with only two hydroxyl groups and no additional substituents.
Uniqueness
2-(2,2-dimethoxyethyl)propane-1,3-diol is unique due to the presence of the dimethoxyethyl group, which imparts distinct chemical properties and reactivity compared to other similar diols. This makes it valuable in specific synthetic and industrial applications where these properties are advantageous .
Propiedades
Número CAS |
99776-32-6 |
|---|---|
Fórmula molecular |
C7H16O4 |
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
2-(2,2-dimethoxyethyl)propane-1,3-diol |
InChI |
InChI=1S/C7H16O4/c1-10-7(11-2)3-6(4-8)5-9/h6-9H,3-5H2,1-2H3 |
Clave InChI |
HZMZQSQAYFTAPH-UHFFFAOYSA-N |
SMILES canónico |
COC(CC(CO)CO)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
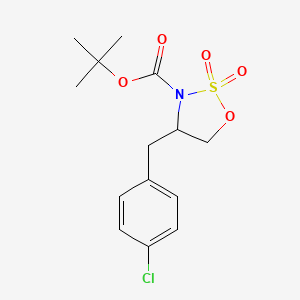

![[2-(difluoromethoxy)phenyl]methanethiol](/img/structure/B8739248.png)

![2-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoic acid](/img/structure/B8739255.png)

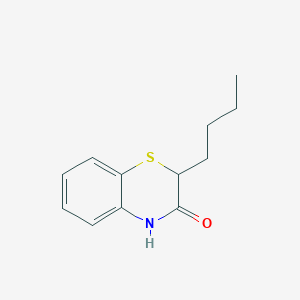
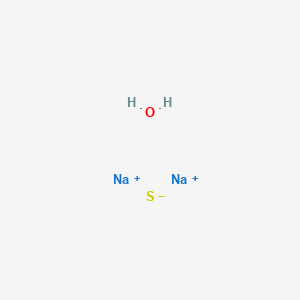
![Methyl 10-bromo-9-fluoro-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-2-carboxylate](/img/structure/B8739288.png)

